2-(2-Aminoethyl)isoindoline-1,3-dione
Overview
Description
2-(2-Aminoethyl)isoindoline-1,3-dione, also known as tryptanthrin, is a natural product that has been isolated from various plant species, including Isatis tinctoria, Polygonum tinctorium, and Strobilanthes cusia. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of tryptanthrin in scientific research.
Scientific Research Applications
Pharmaceutical Synthesis
- N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
- The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Herbicides
Colorants and Dyes
Polymer Additives
Organic Synthesis
Photochromic Materials
Ligands for Dopamine Receptor D2
- Isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents .
- In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
- One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .
Protein Degrader Library
- “2-(2-Aminoethyl)isoindoline-1,3-dione” contains a terminal amine group, allowing rapid conjugation of carboxyl containing linkers .
- It is a basic building block for the development of a protein degrader library .
Ligands for Dopamine Receptor D2
- Isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents .
- In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
- One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .
Protein Degrader Library
properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQCYYLJGIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361567 | |
Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)isoindoline-1,3-dione | |
CAS RN |
71824-24-3 | |
Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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